3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound It’s a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings The presence of nitrogen atoms makes it particularly interesting for various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one involves multiple steps:
Preparation of the pyrimidine derivative: : Starting from commercially available 2-chloro-4,6-dimethylpyrimidine, the substitution of the chlorine atom with a dimethylamino group using dimethylamine in the presence of a base like potassium carbonate. Reaction is typically conducted under reflux conditions.
Formation of the piperazine ring: : The pyrimidine derivative is then reacted with piperazine under anhydrous conditions, usually in a solvent such as ethanol or methanol, to introduce the piperazine moiety.
Cyclization to form the pyrazinone ring: : The final cyclization step involves the reaction of the intermediate with methylhydrazine, under acidic conditions, to close the pyrazinone ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above-mentioned synthetic steps to increase yield, reduce reaction times, and minimize the use of hazardous reagents. High-throughput synthesis and the use of automated reactors can also facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, primarily at the dimethylamino group or the pyrazinone ring, leading to the formation of N-oxides.
Reduction: : Reduction reactions can target the pyrimidine ring or the dimethylamino group, often using hydrogenation conditions.
Substitution: : Nucleophilic substitutions are common, particularly at the pyrimidine ring, where halogens or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Nucleophiles such as amines, thiols, or alcohols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation products: : N-oxides of the dimethylamino group.
Reduction products: : Reduced forms of the pyrimidine ring and dimethylamino group.
Substitution products: : Derivatives with nucleophiles replacing halogens or other leaving groups on the pyrimidine ring.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex organic compounds, often used in combinatorial chemistry for drug discovery.
Biology: : The unique structural features of the compound make it a valuable tool in studying enzyme-substrate interactions and receptor binding assays.
Medicine: : It is being investigated for its potential therapeutic applications, including its role as a lead compound in developing new drugs for neurological disorders and cancers.
Industry: : In the industrial sector, it is used in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one largely depends on its interaction with biological molecules. It is thought to exert its effects through the following pathways:
Molecular Targets: : The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling.
Pathways Involved: : It can activate or inhibit pathways involved in cell proliferation, apoptosis, or neurotransmission, depending on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
4-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}morpholine
3-{4-[4-(Amino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
3-{4-[4-(Dimethylamino)-5-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
Uniqueness
The presence of the dimethylamino group and the pyrazinone ring distinguishes this compound from its analogs. These structural features contribute to its unique chemical reactivity and potential biological activity, making it a compound of great interest in both academic research and industrial applications.
Properties
IUPAC Name |
3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-12-11-13(20(2)3)19-16(18-12)23-9-7-22(8-10-23)14-15(24)21(4)6-5-17-14/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLZCQRBOGQGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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